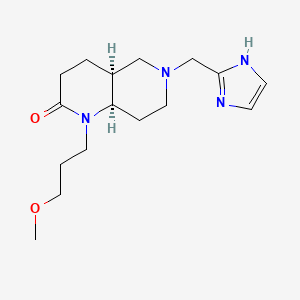
(4aS*,8aR*)-6-(1H-imidazol-2-ylmethyl)-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that feature imidazol, methoxypropyl, and naphthyridin moieties. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural and functional properties. The research often focuses on their synthesis, potential as kinase inhibitors, and physical and chemical characteristics.
Synthesis Analysis
The synthesis of similar compounds typically involves multistep organic reactions, including condensation, hydrogenation, and functional group transformations. For instance, the synthesis of related 1,6-naphthyridine derivatives has been achieved by incorporating a cyclic urea pharmacophore into the naphthyridine framework, indicating the complexity and specificity required in synthesizing such compounds (Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by specific spatial arrangements that influence their reactivity and interaction with biological targets. X-ray crystallography and computational modeling are common tools for analyzing these structures. For example, the planar geometry of a similar compound has been determined, highlighting the importance of substituents' positioning for molecular stability and interactions (Tarasov et al., 2009).
Wissenschaftliche Forschungsanwendungen
Novel Anti-inflammatory Agents
A class of compounds including 3-alkyl-2-aryl-3H-naphth[1,2-d]imidazoles has been synthesized and evaluated for anti-inflammatory properties in various assays. One of the compounds was identified for clinical trials due to its nonacidic anti-inflammatory and analgesic properties, highlighting the potential of such compounds in developing new therapeutic agents for inflammatory conditions E. Toja, D. Selva, P. Schiatti, 1984.
Cancer Treatment Potential
The compound 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid was identified as a potent antagonist of the alpha(v)beta(3) receptor, with significant in vitro and in vivo profiles for the prevention and treatment of osteoporosis. This research underscores the potential for such compounds in the development of cancer treatments, given the role of the alpha(v)beta(3) receptor in tumor metastasis and angiogenesis J. Hutchinson, et al., 2003.
Inhibitors for Kinase Activity
Compounds incorporating the 1,6-naphthyridine motif have been explored as c-Met kinase inhibitors. Through structure-activity relationship (SAR) studies, certain compounds showed effective inhibition against Met phosphorylation and cell proliferation. This research area is of interest for targeting c-Met kinase activity in cancer therapies Yong Wang, et al., 2013.
Non-doped Blue Organic Light-emitting Devices
Research on phenanthroimidazole-functionalized target molecules, derived from fused polycyclic aryl fragments, demonstrated potential in the development of blue-emissive materials for non-doped organic light-emitting devices (OLEDs). The study highlights the significance of molecular design in achieving efficient electroluminescence properties, which is crucial for the advancement of display technologies J. Jayabharathi, et al., 2018.
Water Oxidation Catalysts
A new family of Ru complexes, incorporating naphthyridine-functionalized N-heterocyclic carbene ligands, has been developed for water oxidation. These complexes have shown to catalyze oxygen evolution efficiently, which is a critical process in artificial photosynthesis and energy storage technologies R. Zong, R. Thummel, 2005.
Eigenschaften
IUPAC Name |
(4aS,8aR)-6-(1H-imidazol-2-ylmethyl)-1-(3-methoxypropyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-22-10-2-8-20-14-5-9-19(12-15-17-6-7-18-15)11-13(14)3-4-16(20)21/h6-7,13-14H,2-5,8-12H2,1H3,(H,17,18)/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLGFXQTJFGBIS-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C2CCN(CC2CCC1=O)CC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1[C@@H]2CCN(C[C@@H]2CCC1=O)CC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5596603.png)
![2-propyn-1-yl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B5596605.png)
![2-amino-5-oxo-6,7-dihydrocyclopenta[b]pyran-3,4,4(5H)-tricarbonitrile](/img/structure/B5596612.png)
![N'-[2-(allyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5596613.png)
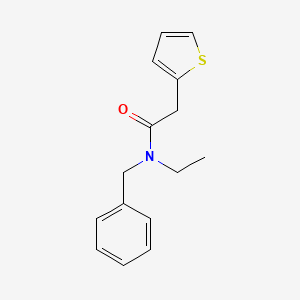
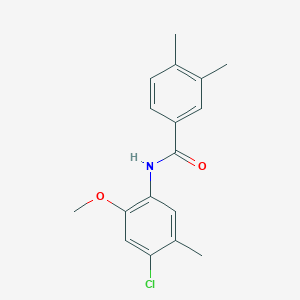
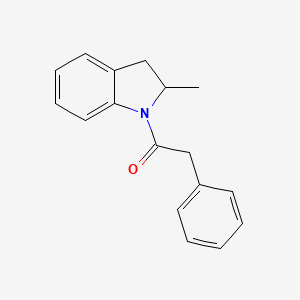
![1-pyridin-4-yl-4-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperazine](/img/structure/B5596643.png)
![ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5596651.png)
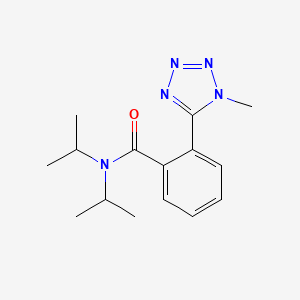
![3-[(2-nitrophenyl)thio]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5596672.png)

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B5596681.png)
![8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5596688.png)